Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate
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Overview
Description
Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a cyclohexene ring with two methyl groups at positions 2 and 4. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate typically involves the reaction of 2,4-dimethylcyclohex-3-en-1-ol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Products: Formed through nucleophilic substitution.
Scientific Research Applications
Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate involves its interaction with biological molecules through the oxirane ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making it useful in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate: Unique due to its specific substitution pattern and oxirane ring.
This compound: Similar structure but different substitution pattern.
This compound: Similar structure but different functional groups
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an oxirane ring, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound in various scientific research applications .
Properties
CAS No. |
84473-78-9 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-4-15-13(14)12-11(16-12)10-6-5-8(2)7-9(10)3/h7,9-12H,4-6H2,1-3H3 |
InChI Key |
LTCVMBPRCIDPHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)C2CCC(=CC2C)C |
Origin of Product |
United States |
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